![molecular formula C13H21NO3 B3096366 tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1280666-31-0](/img/structure/B3096366.png)
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Overview
Description
Molecular Structure Analysis
The Inchi Code for a similar compound, tert-butyl 6-aminooctahydro-2H-cyclopenta [c]pyridine-2-carboxylate, is1S/C13H24N2O2/c1-13 (2,3)17-12 (16)15-5-4-9-6-11 (14)7-10 (9)8-15/h9-11H,4-8,14H2,1-3H3 . This provides some insight into the molecular structure of the compound. Physical and Chemical Properties Analysis
Detailed physical and chemical properties of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on chemical databases .Scientific Research Applications
Synthesis and Derivative Formation
- The compound serves as a starting material for synthesizing piperidine derivatives fused to a tetrahydrofuran ring. It undergoes intramolecular nucleophilic opening, leading to various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).
- It is involved in synthesizing 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, leading to Schiff base compounds characterized using various spectroscopic methods (Çolak et al., 2021).
Chemical Transformations and Analysis
- Research shows its role in chemical transformations, such as its reaction with tributylvinyltin leading to tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, and subsequent reactions forming various adducts (Moskalenko & Boev, 2014).
- Its derivatives have been studied for their crystal and molecular structure, showcasing the occurrence of intramolecular hydrogen bonds and providing insights into molecular interactions and stability (Crosby, Clarkson, & Rourke, 2009).
Synthesis of Specific Derivatives
- It is used in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The synthesis involves nucleophilic substitution, oxidation, and halogenation reactions (Zhang, Ye, Xu, & Xu, 2018).
Potential in Drug Synthesis
- Its applications extend to the synthesis of compounds for drug development, like the synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSRHFOXQKJMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)
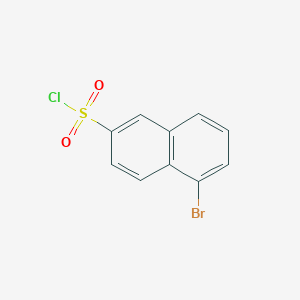
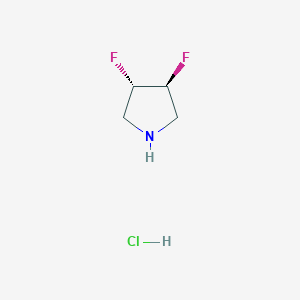

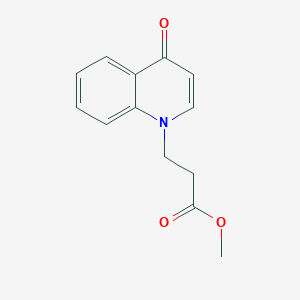
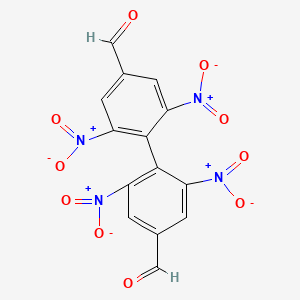
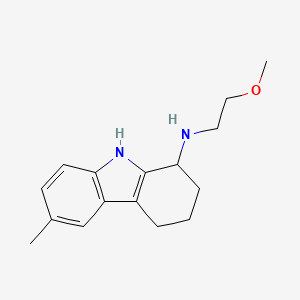
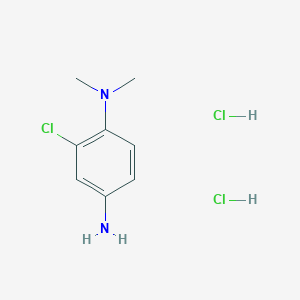

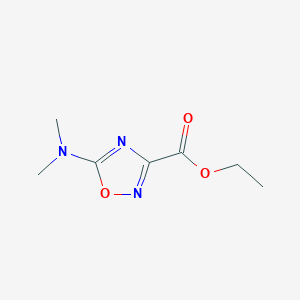
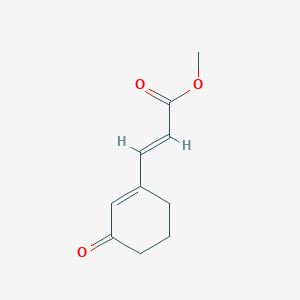


![tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096374.png)
